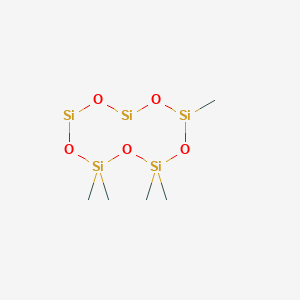
CID 21584866
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is a chemical compound known for its unique structure and properties. It is a member of the pentoxapentasilecane family, characterized by its multiple methyl groups and siloxane linkages. This compound is of interest in various fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane typically involves the reaction of siloxane precursors with methylating agents under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired siloxane linkages.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve high yields and purity. The process is carefully monitored to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the siloxane backbone.
Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution can produce a range of functionalized siloxanes.
Aplicaciones Científicas De Investigación
2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane materials.
Biology: The compound’s stability makes it suitable for use in biological assays and as a component in biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism by which 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane exerts its effects involves its interaction with various molecular targets. The siloxane backbone allows for flexibility and reactivity, enabling the compound to participate in a range of chemical processes. The methyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- 2,2,4,4,6-Pentamethylheptane
- 1,3,5,7,9-Pentamethyl-1,3,5,7,9-pentavinylcyclopentasiloxane
- 2,2,4,6,6-Pentamethylheptane
Comparison: Compared to these similar compounds, 2,2,4,4,6-Pentamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is unique due to its multiple siloxane linkages and higher degree of methylation. This results in enhanced stability and distinct reactivity patterns, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C5H15O5Si5 |
|---|---|
Peso molecular |
295.59 g/mol |
InChI |
InChI=1S/C5H15O5Si5/c1-13-7-11-6-12-8-14(2,3)10-15(4,5)9-13/h1-5H3 |
Clave InChI |
LKQICKCNODPUMV-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1O[Si]O[Si]O[Si](O[Si](O1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
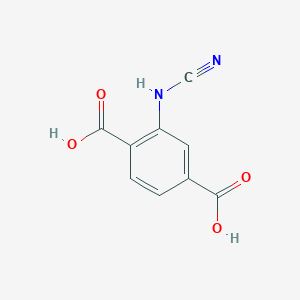
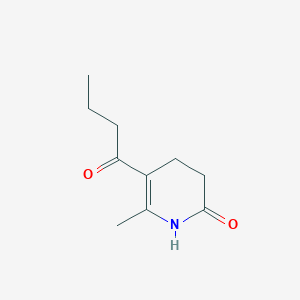
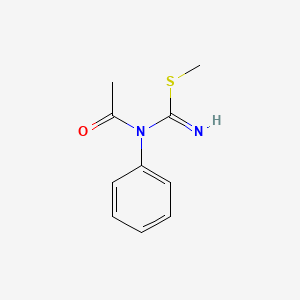
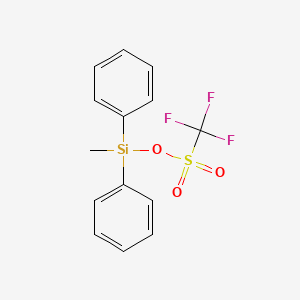
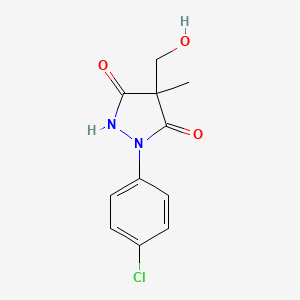
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
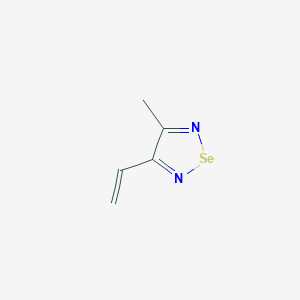
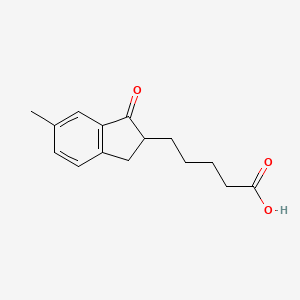
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
